molecular formula C20H18ClN5O2S B2407128 N-(2-chloro-4-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide CAS No. 1358790-52-9

N-(2-chloro-4-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide

Cat. No.: B2407128
CAS No.: 1358790-52-9
M. Wt: 427.91
InChI Key: SYSDSPXMVDSCCF-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O2S and its molecular weight is 427.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Agents

    Compounds synthesized from related chemical structures, specifically those involving thiazole derivatives, have been investigated for their anticancer activity. These studies highlight the synthesis process, structural elucidation, and evaluation of antitumor activities, particularly focusing on selectivity and cytotoxicity against human lung adenocarcinoma cells and mouse embryoblast cell lines. The findings underscore the therapeutic potential of such compounds in cancer treatment, with specific examples demonstrating high selectivity and apoptosis induction capabilities, albeit not surpassing the efficacy of standard treatments like cisplatin (Evren et al., 2019).

  • Anti-Inflammatory Activity

    Novel derivatives related to the query compound have been synthesized and assessed for anti-inflammatory activity. These studies reveal the potential of such compounds to modulate inflammatory responses, with some derivatives showing significant activity. This suggests the relevance of these compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Chemical Structure and Properties

  • Metabolic Stability

    Investigations into the metabolic stability of related compounds, particularly those inhibiting PI3Kα and mTOR, have been conducted. These studies aim at understanding the metabolic pathways and enhancing the stability of potential therapeutic agents, highlighting the significance of structural modifications to reduce metabolic deacetylation (Stec et al., 2011).

  • Herbicide Action Mechanism

    Research into chloroacetamide herbicides and their metabolites provides insight into their carcinogenicity and metabolic activation pathways. This is crucial for understanding the environmental and health implications of these compounds, informing safer agricultural practices (Coleman et al., 2000).

  • Crystal Structure Analysis

    Studies on the crystal structures of related compounds, such as N-(aryl)-2,2,2-trichloro-acetamides, offer detailed insights into the impact of meta-substitution on solid-state geometry. This research contributes to the understanding of molecular interactions and structural determinants of physicochemical properties, which are fundamental in drug design and material science (Gowda et al., 2007).

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c1-11-6-7-14(13(21)8-11)23-16(27)9-26-20(28)25-10-22-19-17(18(25)24-26)12-4-2-3-5-15(12)29-19/h6-8,10H,2-5,9H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSDSPXMVDSCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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